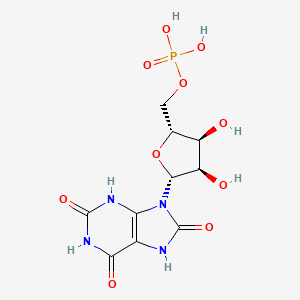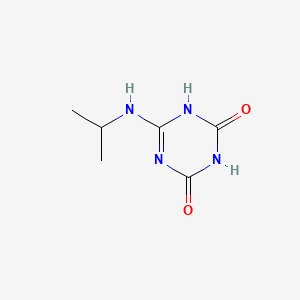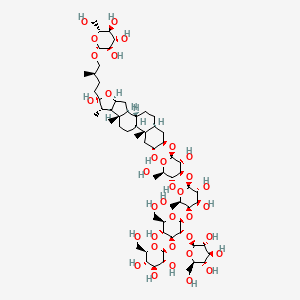
伊达比星酮
描述
Idarubicinone, also known as Idarubicin, is a chemotherapy drug used in the treatment of acute myeloid leukemia (AML). It is an anthracycline antibiotic, a type of chemotherapy drug that has been used to treat cancer since the 1950s. Idarubicinone is a synthetic derivative of daunorubicin, another anthracycline antibiotic. It is a potent drug, and is used to treat both newly diagnosed and relapsed AML. Idarubicinone is a critical component of combination chemotherapy regimens for AML.
科学研究应用
癌症化疗
伊达比星酮是蒽环类药物的关键成分,蒽环类药物广泛应用于癌症化疗 . 由于其强大的细胞毒性,伊达比星酮已用于治疗多种癌症 .
乳腺癌和膀胱癌治疗
伊达比星酮用于治疗乳腺癌和膀胱癌 . 伊达比星酮的显著亲脂性增强了细胞通透性,导致核易位加速 .
儿童实体瘤和软组织肉瘤治疗
伊达比星酮也用于治疗儿童实体瘤和软组织肉瘤 . 伊达比星酮抑制癌细胞生长的能力使其成为对抗此类癌症的宝贵工具 .
侵袭性淋巴瘤的治疗
侵袭性淋巴瘤也用伊达比星酮治疗 . 伊达比星酮的广谱抗癌活性使其成为对抗各种癌症形式的多功能工具 .
白血病治疗
伊达比星酮主要用作抗白血病药物,用于治疗多发性骨髓瘤、急性髓性白血病、急性淋巴细胞性白血病和卡波西氏肉瘤 . 伊达比星酮在这些领域的有效性强调了其在癌症治疗中的重要性 .
药物递送研究
正在进行利用纳米技术在癌症治疗中递送伊达比星酮的研究 . 这包括开发基于脂质的纳米粒子、聚合物纳米载体、碳纳米结构和无机纳米粒子 .
克服药物耐药性
正在努力克服伊达比星酮的耐药性 . 这包括探索伊达比星酮与其他抗癌药物的联合递送配方 .
合成研究
作用机制
Idarubicinone, also known as (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, is an anthracycline antineoplastic agent with a wide range of applications in cancer treatment .
Target of Action
The primary target of Idarubicinone is DNA . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .
Mode of Action
Idarubicinone exerts its antimitotic and cytotoxic activity through several proposed mechanisms of action. It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The biochemical pathways affected by Idarubicinone primarily involve DNA replication and transcription. By intercalating into DNA and inhibiting topoisomerase II, Idarubicinone disrupts the normal function of these processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Idarubicinone follow a 2- or 3-compartment plasma disappearance with half-life (t½) values of 13 min, 2.4h, and 16h, clearance ≈60 L/h/m2, and volume of distribution at steady-state of 1500 L/m2 . Its main metabolite, idarubicinol, is characterized
生化分析
Biochemical Properties
Idarubicinone plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Idarubicinone also interacts with various proteins and enzymes, including polymerases and helicases, further impeding DNA synthesis and repair processes .
Cellular Effects
Idarubicinone exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by triggering DNA damage and activating the intrinsic apoptotic pathway. This compound also affects cell signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, idarubicinone influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, survival, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of idarubicinone involves multiple interactions at the molecular level. It binds to DNA through intercalation, causing structural distortions that inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks and cell death. Idarubicinone also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of idarubicinone change over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and heat. Long-term exposure to idarubicinone has been shown to cause persistent DNA damage and chromosomal aberrations in cells. In vitro and in vivo studies have demonstrated that prolonged treatment with idarubicinone leads to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of idarubicinone vary with different dosages in animal models. At low doses, idarubicinone exhibits potent antitumor activity with minimal toxicity. At high doses, it can cause severe toxic effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant antitumor activity without causing excessive toxicity .
Metabolic Pathways
Idarubicinone is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, including cytochrome P450 enzymes, to form various metabolites. These metabolites can either be excreted in the bile or further metabolized to inactive forms. Idarubicinone also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Idarubicinone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and other nuclear components .
Subcellular Localization
The subcellular localization of idarubicinone is primarily in the nucleus, where it intercalates with DNA and inhibits topoisomerase II activity. It can also localize to the mitochondria, where it generates reactive oxygen species and induces mitochondrial dysfunction. Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of idarubicinone within specific cellular compartments .
属性
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-YUNKPMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976091 | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60660-75-5 | |
| Record name | 4-Demethoxydaunomycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



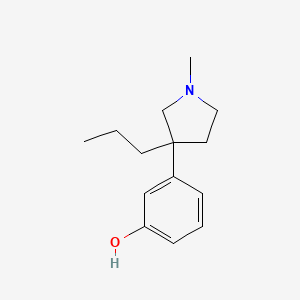
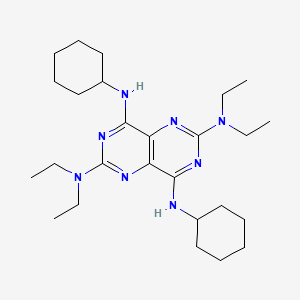
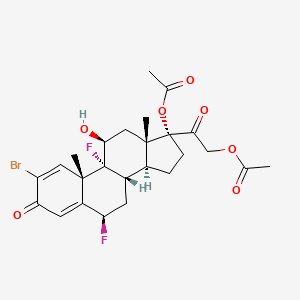

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)
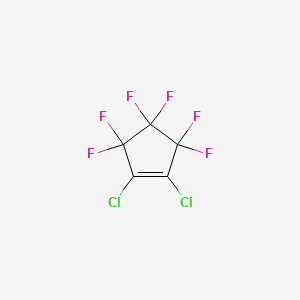
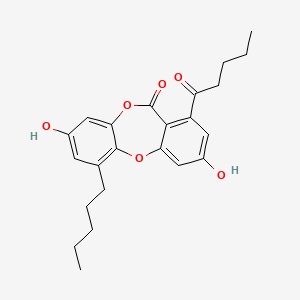
![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
